molecular formula C8H9NO5S B14007459 2-(4-Amino-3-sulfophenyl)acetic acid CAS No. 5433-75-0

2-(4-Amino-3-sulfophenyl)acetic acid

Cat. No.: B14007459
CAS No.: 5433-75-0
M. Wt: 231.23 g/mol
InChI Key: UKFMDOLXJDMCQH-UHFFFAOYSA-N
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Description

2-(4-Amino-3-sulfophenyl)acetic acid is an organic compound that features both amino and sulfonic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-3-sulfophenyl)acetic acid typically involves the reaction of 4-amino-3-sulfobenzoic acid with glycine under specific conditions. The reaction is usually carried out in an aqueous medium with the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-3-sulfophenyl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The sulfonic acid group can be reduced to a sulfinic acid or thiol group under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the sulfonic acid group can produce thiol derivatives.

Scientific Research Applications

2-(4-Amino-3-sulfophenyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Industry: The compound is used in the production of dyes and pigments due to its ability to form stable complexes with metals.

Mechanism of Action

The mechanism by which 2-(4-Amino-3-sulfophenyl)acetic acid exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the sulfonic acid group can participate in ionic interactions. These interactions can influence the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-sulfobenzoic acid: Similar in structure but lacks the acetic acid moiety.

    2-Amino-3-sulfobenzoic acid: Similar but with different positioning of functional groups.

    4-Amino-2-sulfobenzoic acid: Another isomer with different functional group positioning.

Uniqueness

2-(4-Amino-3-sulfophenyl)acetic acid is unique due to the presence of both amino and sulfonic acid groups in specific positions, which allows for a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

5433-75-0

Molecular Formula

C8H9NO5S

Molecular Weight

231.23 g/mol

IUPAC Name

2-(4-amino-3-sulfophenyl)acetic acid

InChI

InChI=1S/C8H9NO5S/c9-6-2-1-5(4-8(10)11)3-7(6)15(12,13)14/h1-3H,4,9H2,(H,10,11)(H,12,13,14)

InChI Key

UKFMDOLXJDMCQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)S(=O)(=O)O)N

Origin of Product

United States

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